N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-(3-methylanilino)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-15(4)23-20)19(18)24-16-9-7-8-14(3)12-16/h7-13H,5-6H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCVEIBAHFTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various pathogens. A study reported that related derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Activity
The naphthyridine scaffold has been associated with anticancer properties in various studies. For example, derivatives have shown cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and cervical cancer, with IC50 values ranging from 10.47 to 15.03 µg/mL . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study: Aaptamine Derivative
Aaptamine, a naphthyridine derivative, was tested for its anticancer effects and showed significant inhibition of tumor growth in xenograft models. The compound was found to downregulate key proteins involved in cell proliferation and survival pathways .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes critical in bacterial and cancer cell metabolism. For instance, it has shown DNA gyrase inhibitory activity with an IC50 of approximately 31.64 μM and dihydrofolate reductase (DHFR) inhibition with an IC50 of 2.67 μM .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 31.64 |
| Dihydrofolate Reductase | 2.67 |
The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted:
- DNA Intercalation : Some derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, often independent of p53 signaling.
- Enzyme Inhibition : Inhibiting key enzymes such as DNA gyrase and DHFR disrupts essential metabolic pathways in both bacteria and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
